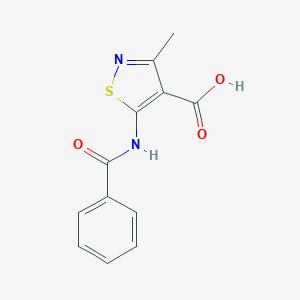

5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid

Description

Properties

IUPAC Name |

5-benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBBHXRZEFDRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529015 | |

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-97-3 | |

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid, a molecule of significant interest in medicinal chemistry. The isothiazole scaffold is a key pharmacophore, and derivatives of this core structure have demonstrated a range of biological activities, including antiviral and anti-inflammatory properties.[1] Notably, the amide series of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid has been extensively studied, leading to the development of the antiviral drug denotivir (vratizolin). This guide details a robust two-step synthetic pathway, starting from the readily accessible ethyl 5-amino-3-methyl-4-isothiazolecarboxylate. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, a comprehensive characterization of the final compound using modern analytical techniques is presented, providing researchers with the necessary data for unequivocal identification and quality control.

Introduction: The Significance of the Isothiazole Moiety

The isothiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms in a 1,2-arrangement. This structural motif is present in a variety of biologically active compounds. The unique electronic properties and geometric constraints of the isothiazole ring allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets. The diverse biological activities exhibited by isothiazole derivatives underscore their importance in drug discovery and development programs.

The target molecule of this guide, this compound, incorporates several key structural features that contribute to its pharmacological potential. The benzoylamino group at the 5-position and the carboxylic acid function at the 4-position of the 3-methylisothiazole core provide opportunities for diverse chemical modifications to modulate activity, selectivity, and pharmacokinetic properties. Understanding the synthesis and detailed characterization of this core structure is paramount for the exploration of its therapeutic potential and the development of novel isothiazole-based drug candidates.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of this compound suggests a straightforward synthetic approach. The primary disconnection lies at the amide bond, pointing to 5-amino-3-methyl-4-isothiazolecarboxylic acid and benzoyl chloride as the immediate precursors. However, to avoid potential side reactions with the carboxylic acid group during the acylation step, a more practical strategy involves the use of an ester-protected precursor. This leads to a two-step synthesis commencing from ethyl 5-amino-3-methyl-4-isothiazolecarboxylate.

The overall synthetic workflow can be visualized as follows:

Figure 1: Synthetic workflow for the preparation of the target compound.

This strategy offers several advantages:

-

Readily Available Starting Material: Ethyl 5-amino-3-methyl-4-isothiazolecarboxylate can be synthesized or is commercially available.

-

Robust and High-Yielding Reactions: The chosen reactions, a Schotten-Baumann acylation and a standard ester hydrolysis, are well-established and generally provide good to excellent yields.

-

Simplified Purification: The use of an ester protecting group allows for straightforward purification of the intermediate before the final hydrolysis step.

Experimental Protocols

Synthesis of the Starting Material: Ethyl 5-amino-3-methyl-4-isothiazolecarboxylate

While commercially available, a reliable synthesis of the starting material is provided here for completeness. The synthesis of the isothiazole ring itself is a fascinating area of heterocyclic chemistry, often involving the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon atoms.

A common route to 5-aminoisothiazoles involves the oxidative cyclization of β-iminothioamides. This method, while effective, often requires handling of specialized reagents. For the purpose of this guide, we will assume the availability of the starting ester.

Step 1: Synthesis of Ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate

This step involves the acylation of the amino group of ethyl 5-amino-3-methyl-4-isothiazolecarboxylate with benzoyl chloride. The Schotten-Baumann reaction is an effective method for this transformation, utilizing a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][3]

Reaction Scheme:

Illustration of the chemical reaction showing the starting material, reagent, and product.

Protocol:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-amino-3-methyl-4-isothiazolecarboxylate (1.0 eq.) in a suitable organic solvent such as dichloromethane or diethyl ether.

-

Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0-3.0 eq., typically 10% w/v).

-

Addition of Acylating Agent: Cool the biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.1-1.2 eq.) dropwise to the vigorously stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate as a solid.

Causality Behind Experimental Choices:

-

Biphasic System: The use of a two-phase system (water and an immiscible organic solvent) is a hallmark of the Schotten-Baumann reaction.[3] The amine and benzoyl chloride reside primarily in the organic phase, while the sodium hydroxide is in the aqueous phase. The reaction occurs at the interface, and the aqueous base efficiently neutralizes the HCl generated, preventing the protonation and deactivation of the starting amine.

-

Excess Base: An excess of base is used to ensure complete neutralization of the HCl and to maintain a basic environment that facilitates the nucleophilic attack of the amine.

-

Vigorous Stirring: To maximize the interfacial area between the two phases and ensure efficient reaction, vigorous stirring is crucial.

Step 2: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification, using a base such as lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system, is a reliable method for this transformation.[4]

Reaction Scheme:

Illustration of the chemical reaction showing the starting material, reagent, and product.

Protocol:

-

Dissolution of Ester: Suspend ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with dilute hydrochloric acid. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Choice of Base: Both LiOH and NaOH are effective for saponification. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents and can sometimes lead to cleaner reactions.

-

Mixed Solvent System: The use of a co-solvent like THF is necessary to ensure the solubility of the ester starting material in the reaction mixture.

-

Acidification: The carboxylic acid is generated in its salt form (carboxylate) under the basic reaction conditions. Acidification is required to protonate the carboxylate and precipitate the desired carboxylic acid product.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons on the isothiazole ring, aromatic protons of the benzoyl group, and the amide N-H proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the isothiazole ring, the aromatic carbons of the benzoyl group, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon. |

| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, C=N and C=C stretching vibrations of the aromatic and heterocyclic rings, and a broad O-H stretch for the carboxylic acid. |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the compound. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₃S |

| Molecular Weight | 262.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. |

Applications and Future Perspectives

This compound serves as a valuable building block for the synthesis of a wide array of derivatives with potential therapeutic applications. The carboxylic acid functionality can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships. Given the established antiviral activity of its derivatives, this compound is a promising starting point for the development of new antiviral agents.[1] Furthermore, the anti-inflammatory properties observed in related structures suggest that this scaffold may also be a viable candidate for the development of novel anti-inflammatory drugs. Future research in this area will likely focus on the synthesis of libraries of derivatives and their screening against a panel of biological targets to identify new lead compounds for drug development.

References

- Fisher, M. J., et al. (2012). Isothiazole derivatives as preclinical modulators of nociception. Journal of Medicinal Chemistry, 55(1), 435-449.

- Lipnicka, U., et al. (2005). New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity. Archiv der Pharmazie, 338(7), 322-328.

-

BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link].

-

Chemguide. Hydrolysing esters. Available at: [Link].

- Machoń, Z., et al. (2001). The synthesis and biological investigation of the series of amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid. Il Farmaco, 56(5-7), 471-477.

-

Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link].

- Machoń, Z. (1983). P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. Archivum Immunologiae et Therapiae Experimentalis, 31(5), 579-582.

-

ResearchGate. (2025). Immunotropic activity of vratizolin (ITCL, Denotivir). Available at: [Link].

-

Sciforum. (2019). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available at: [Link].

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid

Abstract

5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic acid is a heterocyclic compound of significant interest due to the established biological activities of the isothiazole scaffold. Derivatives of this core structure have demonstrated antiviral and anti-inflammatory properties, making a thorough understanding of its fundamental physicochemical characteristics essential for applications in medicinal chemistry and drug development.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective evaluation and application of this molecule.

Introduction and Chemical Identity

Isothiazole derivatives are a well-established class of heterocyclic compounds with diverse biological activities.[3] Notably, amide derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid have been extensively studied, leading to the development of antiviral drugs like denotivir (vratizolin).[1][2] The parent acid, this compound, serves as a crucial starting point for the synthesis of these pharmacologically active agents. Its physicochemical properties—such as aqueous solubility, acidity (pKa), and lipophilicity (LogP)—are critical determinants of its behavior in biological systems, influencing everything from formulation to pharmacokinetic profiles like absorption and distribution.

This document serves as a technical resource, consolidating known data and providing robust, field-proven methodologies for the empirical determination of its key physicochemical parameters.

Compound Identification:

-

Chemical Name: this compound[4]

-

Synonyms: 5-Benzamido-3-methylisothiazole-4-carboxylic Acid, 5-Benzoylamino-3-methyl-isothiazole-4-carboxylic acid[4][5]

Summary of Physicochemical Properties

The following table summarizes the available experimental and predicted physicochemical data for this compound. It is critical for researchers to recognize that predicted values serve as estimations and should be confirmed by empirical testing for any drug development program.

| Property | Value (Unit) | Type | Source |

| Molecular Weight | 262.28 g/mol | Experimental | [4] |

| Melting Point | 121-122 °C | Experimental | [7] |

| Boiling Point | 285.5 ± 40.0 °C | Predicted | [7] |

| Density | 1.458 ± 0.06 g/cm³ | Predicted | [7] |

| pKa | -0.84 ± 0.25 | Predicted | [7] |

| Aqueous Solubility | No data available | - | - |

| LogP (Octanol/Water) | No data available | - | - |

Note: The predicted pKa value appears anomalous for a carboxylic acid and likely refers to a protonation site on the isothiazole or amide group under highly acidic conditions. The carboxylic acid pKa is expected to be in the range of 4-5, similar to other isothiazole carboxylic acid bioisosteres.[8] This highlights the necessity of experimental determination.

In-Depth Analysis and Experimental Protocols

A compound's utility in drug development is profoundly influenced by its aqueous solubility, acidity, and lipophilicity. The following sections detail the significance of these properties and provide standardized protocols for their determination.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical factor for drug absorption and bioavailability.[9] A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Low solubility can lead to poor absorption, necessitating higher doses and increasing the risk of side effects.[10] Two primary types of solubility are measured: kinetic and thermodynamic. Kinetic solubility is determined rapidly by precipitating a compound from a DMSO stock solution into an aqueous buffer, making it suitable for high-throughput screening in early discovery.[10][11] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is considered the "gold standard" for lead optimization and formulation development.[11][12]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the equilibrium shake-flask method, which remains the most reliable technique for determining thermodynamic solubility.[12][13]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[13] The goal is to create a saturated solution with undissolved solid remaining.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of solid particles, centrifuge the samples.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[9]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method.

Acidity Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized. This is a crucial parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target protein.[14] For this compound, the primary acidic functional group is the carboxylic acid, which is expected to have a pKa in the acidic range. Potentiometric titration is a direct and highly accurate method for determining pKa values.[15][16][17]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a standardized procedure for determining pKa values using potentiometric titration.[14][15][18]

Methodology:

-

System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.[16] The solution should be purged with nitrogen to remove dissolved CO₂.[15]

-

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).[14]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point where half of the acid has been neutralized (the half-equivalence point).[15]

General Physicochemical Characterization Workflow

Caption: Integrated workflow for key property analysis.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a measure of a compound's affinity for fatty or non-polar environments. It is a key predictor of a drug's ability to cross cell membranes (absorption), its distribution into tissues, and its potential for metabolism and toxicity. The OECD Guideline 107 shake-flask method is the standard for direct LogP measurement for compounds within a LogP range of -2 to 4.[19][20][21]

Experimental Protocol: LogP Determination (OECD 107 Shake-Flask Method)

This protocol follows the internationally recognized OECD 107 guideline.[19][22]

Methodology:

-

Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium between the two phases.

-

Test Solution: Dissolve a known amount of the test compound in the appropriate phase (n-octanol or water, depending on solubility).

-

Partitioning: Combine the two phases in a vessel at a defined volume ratio. Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached.[20]

-

Phase Separation: Separate the two phases, typically by centrifugation to prevent emulsion formation.[20]

-

Concentration Analysis: Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. For robust results, the experiment should be performed in triplicate.[20]

Conclusion

This compound is a foundational molecule for the development of potent antiviral and anti-inflammatory agents. While some basic properties are known or can be predicted, a comprehensive experimental characterization is paramount for any serious drug discovery effort. The protocols detailed in this guide for determining aqueous solubility, pKa, and LogP represent the industry-standard methodologies required to build a reliable physicochemical profile. This essential data empowers scientists to make informed decisions regarding candidate selection, formulation design, and the prediction of in vivo performance, ultimately accelerating the path from discovery to clinical application.

References

-

Pharmaffiliates. Chemical Name : this compound. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Avdagić, A. et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]

-

PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide | PDF. [Link]

-

Regiec, A. et al. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Avdeef, A. et al. Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Ballatore, C. et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

-

EUR-Lex. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

Machoń, Z. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. PubMed. [Link]

-

Liang, H. et al. A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

Sci-Hub. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. [Link]

-

Singhvi, G. et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

ACS Omega. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

-

MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

-

Polish Journal of Chemistry. NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. [Link]

Sources

- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sci-hub.box [sci-hub.box]

- 3. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. This compound | 25391-97-3 [amp.chemicalbook.com]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. asianpubs.org [asianpubs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. enfo.hu [enfo.hu]

A Comprehensive Technical Guide to 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid

This guide provides an in-depth analysis of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid, a key isothiazole derivative with significant potential in therapeutic applications. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, explores its biological significance, and situates it within the broader context of isothiazole-based drug discovery.

Core Identification and Chemical Profile

Precise identification is the bedrock of all chemical and pharmacological research. This section provides the essential identifiers and physicochemical properties of this compound, ensuring a standardized foundation for experimental design and data interpretation.

Chemical Abstract Service (CAS) Number and Key Identifiers

The unambiguous identifier for this compound is its CAS number, which is crucial for database searches and regulatory submissions.

| Identifier | Value | Source |

| CAS Number | 25391-97-3 | [1][2][3][4] |

| Molecular Formula | C12H10N2O3S | [1][3] |

| Molecular Weight | 262.28 g/mol | [1][4] |

| IUPAC Name | 5-benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | [3] |

| Common Synonyms | 5-Benzoylamino-3-methyl-isothiazole-4-carboxylic acid | [3][4] |

Physicochemical Properties (Predicted)

The following properties, predicted through computational models, offer valuable insights into the compound's behavior in various experimental settings. These parameters are critical for anticipating solubility, membrane permeability, and potential for drug-likeness.

| Property | Predicted Value | Source |

| Melting Point | 121-122 °C | [4] |

| Boiling Point | 285.5 ± 40.0 °C | [4] |

| Density | 1.458 ± 0.06 g/cm³ | [4] |

| pKa | -0.84 ± 0.25 | [4] |

The predicted low pKa suggests that the carboxylic acid moiety is highly acidic, a characteristic that will influence its ionization state in physiological environments and, consequently, its interaction with biological targets.

Synthesis and Reactivity: An Overview

A related patent describes the synthesis of 5-amino-3-methylisothiazole, a potential precursor, by reacting β-iminothiobutyramide with an oxidizing agent. The resulting 5-amino-3-methylisothiazole can then be characterized via its benzoyl derivative, suggesting a subsequent benzoylation step to arrive at the target compound.

Biological Significance and Therapeutic Potential

The isothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This compound and its analogues have been investigated for their antiviral, anti-inflammatory, and immunomodulatory properties.

Antiviral Activity

This class of compounds has demonstrated notable antiviral activity. Specifically, derivatives of this compound have been shown to inhibit the replication of influenza, vaccinia, and herpes viruses in tissue cultures.[4] A prominent example is the antiviral drug Denotivir (also known as Vratizolin), which is a p-chlorophenylamide derivative of this core structure.[5][6] The structural similarity underscores the therapeutic potential of the 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid backbone.

Anti-inflammatory and Immunomodulatory Effects

Research into related isothiazole derivatives has revealed significant anti-inflammatory and immunomodulatory activities.[5][7][8][9] Studies on amide and ester derivatives have shown that modifications to the carboxylic acid group can lead to compounds with potent anti-inflammatory effects, as demonstrated in carrageenan-induced edema models.[5] Furthermore, other derivatives have been shown to possess immunosuppressive properties.[7] These findings suggest that the this compound core can be a versatile template for developing novel anti-inflammatory and immunomodulatory agents.

The logical relationship for the development of these derivatives can be visualized as follows:

Caption: Logical relationship of 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives and their biological activities.

Experimental Protocols: A General Framework

While a specific, validated protocol for the synthesis of this compound is not provided in the searched literature, a generalized workflow can be inferred from the synthesis of related isothiazole compounds. The following represents a logical, step-by-step approach that a medicinal chemist might take.

Conceptual Synthesis Workflow

This workflow outlines the key stages in the potential synthesis of the target compound, emphasizing the rationale behind each step.

Caption: Conceptual workflow for the synthesis of this compound.

Step 1: Synthesis of β-iminothiobutyramide This initial step involves the creation of the key precursor containing the necessary atoms for the isothiazole ring.

Step 2: Oxidative Cyclization The β-iminothiobutyramide undergoes an intramolecular cyclization reaction in the presence of an oxidizing agent. This is the critical ring-forming step that creates the isothiazole core. The choice of oxidizing agent can influence reaction yield and purity.

Step 3: Formation of 5-amino-3-methylisothiazole This step yields the amino-substituted isothiazole, which serves as the immediate precursor for the final functionalization.

Step 4: Benzoylation The amino group at the 5-position is acylated with benzoyl chloride or a similar benzoylating agent to introduce the benzoylamino moiety. This step is crucial for conferring the desired biological activity.

Conclusion and Future Directions

This compound stands as a compound of significant interest at the intersection of synthetic chemistry and pharmacology. Its core structure is a validated platform for the development of antiviral and anti-inflammatory agents. Future research should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic profile through targeted derivatization, and exploring its efficacy in preclinical models of viral infections and inflammatory diseases. The continued exploration of the isothiazole scaffold promises to yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

Pharmaffiliates. This compound. [Link]

-

Machoń Z, Dymek W. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

-

Lipnicka U, Regiec A, Sułkowski E, Zimecki M. New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity. Arch Pharm (Weinheim). 2005 Jul;338(7):322-8. [Link]

-

Gąsiorowski K, Brokos B, Ostróżka-Cieślik A, et al. NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica ñ Drug Research. 2007;64(3):233-240. [Link]

-

Machoń Z. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. Arch Immunol Ther Exp (Warsz). 1983;31(5):579-82. [Link]

-

Prandota J, Wilimowski M, Inglot AD, Machoń Z. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Arch Immunol Ther Exp (Warsz). 1973;21(6):915-23. [Link]

- Google Patents. US2871243A - 5-amino-3-methyl-isothiazole and process.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. This compound | 25391-97-3 [amp.chemicalbook.com]

- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid Derivatives

An In-Depth Technical Guide:

Executive Summary

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide focuses on a specific, highly promising subclass: 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid and its derivatives. These compounds have emerged as potent agents with significant anti-inflammatory, immunomodulatory, and anticancer properties. This document synthesizes the current understanding of their biological activities, delves into structure-activity relationships (SAR), provides detailed experimental protocols for their evaluation, and explores the mechanistic underpinnings of their therapeutic potential. By explaining the causality behind experimental design and grounding all claims in verifiable literature, this guide serves as an essential resource for researchers aiming to explore and develop this versatile chemical class.

The Core Chemical Scaffold: An Introduction

The this compound structure is characterized by a five-membered isothiazole ring, which is fundamental to its biological profile. The key substitutions at positions 3, 4, and 5 are critical determinants of its pharmacological effects.

-

3-methyl group: Provides steric bulk and influences electronic properties.

-

4-carboxylic acid group (or its derivative): Often serves as a handle for creating amides and esters, significantly altering lipophilicity, solubility, and receptor interactions.

-

5-benzoylamino group: This is a crucial pharmacophore. Studies have demonstrated that the benzoyl or a substituted benzoyl group at this position is essential for potent biological activity.[1] Replacing this aroyl group with simpler acyl groups like acetyl or propionyl often leads to a significant loss of pharmacological efficacy.[1]

The strategic placement of these functional groups creates a molecule with a unique three-dimensional structure capable of interacting with various biological targets, leading to a diverse range of effects.

Potent Anti-inflammatory and Immunomodulatory Activities

One of the most extensively documented properties of this class of derivatives is their profound effect on the inflammatory cascade and immune response.[1][2] Certain derivatives have shown strong anti-inflammatory activity in a variety of preclinical models.[2][3]

Mechanism of Action

The precise molecular targets are still under investigation, but the observed effects suggest a multi-faceted mechanism. A key proposed action is the stabilization of cellular membranes , which can reduce the release of pro-inflammatory mediators.[2] Furthermore, these compounds have demonstrated the ability to modulate immune cell function directly. Derivatives have been shown to inhibit the proliferative response of splenocytes to T-cell and B-cell mitogens, indicating a direct immunosuppressive or immunomodulatory effect.[1][4] This suggests an interference with lymphocyte activation signaling pathways.

Caption: Proposed immunomodulatory mechanism of isothiazole derivatives.

Key Derivatives and Structure-Activity Relationships (SAR)

The modifications, particularly at the 4-carboxylic acid position, have a profound impact on potency and activity profile.

| Compound ID | Core Structure | R Group (at position 4) | Key Biological Activity | Reference |

| ITCl | 5-(benzoylamino)-3-methyl-4-isothiazolecarboxamide | -NH-(p-chlorophenyl) | Strong anti-inflammatory in non-specific and specific models | [2] |

| Vratizolin | 5-(benzoylamino)-3-methyl-4-isothiazolecarboxamide | -NH-(p-chlorophenyl) | Antiviral, anti-inflammatory, immunosuppressive | [1] |

| Compound 3e | 5-(aminoacylamino)-3-methyl-4-isothiazolecarboxylate | Ethyl ester at pos. 4; p-phenetidine residue at pos. 5 | Particularly strong immunosuppressive activity | [1] |

Key SAR Insights:

-

Aromatic Amide at Position 4: The presence of an aromatic amine, such as in ITCl and Vratizolin, is strongly correlated with anti-inflammatory and immunomodulatory activity.[1]

-

Lipophilicity: Increasing the lipophilicity by converting the carboxylic acid at position 4 to an ester group can enhance immunological activity.[1]

-

Substituents on the 5-Benzoyl Group: A p-chloro substituent on the benzoyl ring at position 5 is a recurring motif in highly active compounds, suggesting it plays a key role in target binding.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a benchmark in vivo assay to screen for acute anti-inflammatory activity. Its value lies in its high reproducibility and its mechanism, which involves the release of key inflammatory mediators.

Protocol:

-

Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are divided into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (Derivative at various doses).

-

Compound Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This is the 0-hour reading.

-

Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

-

Rationale: Carrageenan is a non-antigenic phlogistic agent that induces a biphasic inflammatory response. The first phase (0-1.5 h) involves the release of histamine and serotonin, while the second, more prolonged phase (1.5-5 h), is mediated by prostaglandins and cytokines.

-

-

Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where V0 is the initial paw volume and Vt is the paw volume at time t.

Anticancer and Antiproliferative Properties

Recent investigations have revealed the potent anticancer activity of novel derivatives of the isothiazole core, showing high selectivity towards specific cancer cell lines, particularly leukemia and colon cancer.[5]

Cellular Targets and Mechanism

The antiproliferative action of these compounds appears to be linked to the induction of cell cycle arrest. Some thiazole derivatives have been shown to arrest the cell cycle at the G0/G1 interphase, preventing cells from entering the DNA synthesis (S) phase and ultimately leading to apoptosis.[6] This targeted action is promising, as several active compounds have shown substantially lower activity against normal, non-tumorigenic cell lines, indicating a favorable therapeutic window.[5]

Caption: Cell cycle arrest as a proposed anticancer mechanism.

Key Derivatives and SAR for Anticancer Activity

Syntheses focused on creating Schiff bases from a 5-hydrazino-3-methylisothiazole-4-carboxylic acid intermediate have yielded compounds with high antiproliferative activity.[5]

| Cell Line Target | Description | Activity Profile of Derivatives | Reference |

| MV4-11 | Human B cell myelomonocytic leukemia | High inhibition observed for 13 different derivatives. | [5] |

| LoVo | Human colon adenocarcinoma (sensitive) | High inhibition observed for 8 different derivatives. | [5] |

| LoVo/DX | Human colon adenocarcinoma (doxorubicin-resistant) | High inhibition observed for 12 different derivatives, suggesting potential to overcome drug resistance. | [5] |

| MCF-7 | Breast adenocarcinoma | Substantially lower activity observed. | [5] |

This selectivity highlights the potential for developing targeted therapies for hematological and colorectal cancers.

Experimental Protocol: The MTT Proliferation Assay

The MTT assay is a colorimetric, cell-based assay used to assess cell viability and proliferation. It is a cornerstone of in vitro screening for potential anticancer agents.

Workflow Diagram:

Caption: Standard workflow for the MTT cell proliferation assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Cell Adhesion: The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells (negative control) and wells with no cells (blank).

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan crystal.

-

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Perspectives and Drug Development

The this compound scaffold represents a highly versatile and promising platform for drug discovery. The potent anti-inflammatory, immunomodulatory, and selective anticancer activities demonstrated by its derivatives warrant further investigation.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) to fully elucidate the mechanisms of action.

-

Pharmacokinetic Optimization: Improving ADME (Absorption, Distribution, Metabolism, Excretion) properties to enhance oral bioavailability and in vivo efficacy.

-

Expansion of SAR: Systematically exploring a wider range of substitutions on both the benzoyl and isothiazole rings to refine potency and selectivity.

-

In Vivo Efficacy: Advancing lead compounds into more complex animal models of disease, such as xenograft models for cancer or chronic inflammatory disease models.

The compelling preclinical data suggest that with continued medicinal chemistry efforts, derivatives from this class could progress into clinical development as next-generation therapeutics for a range of debilitating diseases.

References

- NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. (n.d.).

- Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. (n.d.). PubMed.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).

- New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. (1973). PubMed.

- The 5-hydrazino-3-methylisothiazole-4-carboxylic Acid, Its New 5-substituted Derivatives and Their Antiproliferative Activity. (2019, June 22). PubMed.

- Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters. (n.d.). PubMed.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.).

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid and its related derivatives. While the precise molecular mechanism of action for this specific compound remains an active area of investigation, this document synthesizes the available literature to detail its known biological activities, primarily focusing on its anti-inflammatory and immunomodulatory properties. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isothiazole-based compounds. We will delve into the established biological effects, discuss potential, though unconfirmed, mechanistic pathways, and outline experimental approaches for elucidating its definitive mechanism of action.

Introduction to this compound

This compound belongs to a class of heterocyclic compounds containing the isothiazole ring. Isothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid have been extensively studied, leading to the development of the antiviral drug denotivir (vratizolin).[1] This highlights the therapeutic potential inherent in this chemical scaffold. The research into this class of compounds has primarily focused on their anti-inflammatory and immunomodulatory effects.[2]

Established Biological Activities

Anti-inflammatory Properties

Several studies have demonstrated the significant anti-inflammatory activity of derivatives of this compound. For instance, certain amide derivatives have shown potent anti-inflammatory effects in preclinical models of inflammation, such as carrageenan-induced edema.[1] Another derivative, 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide, has also been reported to possess anti-inflammatory action.[3] These findings suggest that compounds based on this isothiazole core can effectively modulate inflammatory responses.

Immunomodulatory and Antiviral Effects

The isothiazole nucleus is associated with a range of immunological activities. Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid, a related isoxazole series, have been shown to possess immunomodulatory properties, affecting lymphocyte proliferation and cytokine production.[4][5] Furthermore, the development of denotivir from the 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid series underscores the potential for antiviral applications.[1] Some isothiazole derivatives have also exhibited immunosuppressive activities.[2]

Postulated Mechanisms of Action (Areas for Further Research)

While the precise molecular targets of this compound are not yet fully elucidated, its observed anti-inflammatory and immunomodulatory activities allow for the formulation of several hypotheses regarding its mechanism of action. It is crucial to emphasize that these are areas requiring further experimental validation.

One of the key superfamilies of enzymes that regulate inflammatory and immune responses are the protein tyrosine phosphatases (PTPs) .[6] Malfunctions in PTP activity are linked to a variety of diseases, including cancer, neurological disorders, and diabetes.[6] PTPs are critical regulators of signaling pathways, and their inhibition can modulate cellular responses.[7] Given the biological profile of the isothiazole derivatives, it is plausible that they may exert their effects through the inhibition of one or more PTPs, such as PTP1B, which is also a target for metabolic diseases.[7]

The diagram below illustrates a generalized signaling pathway involving PTPs, which could be a potential area of interaction for this compound.

Caption: Hypothetical inhibition of a Protein Tyrosine Phosphatase (PTP) by this compound.

Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for identifying the molecular target and characterizing its effects on cellular signaling.

Caption: Experimental workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

1. Target Identification using Affinity Chromatography-Mass Spectrometry:

-

Objective: To identify binding partners of this compound in a relevant cell lysate.

-

Protocol:

-

Synthesize a derivative of the compound with a linker suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the immobilized compound with cell lysate from an appropriate cell line (e.g., macrophages for inflammation studies).

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the bound proteins using a competitive inhibitor or by changing buffer conditions.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

2. Validation of Target Engagement with Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm that the compound binds to the identified target protein in intact cells.

-

Protocol:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge to pellet aggregated proteins.

-

Analyze the soluble fraction by Western blot using an antibody against the putative target protein.

-

A shift in the melting curve in the presence of the compound indicates target engagement.

-

Synthesis of Isothiazole Derivatives

The synthesis of various derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid has been described in the literature. These synthetic routes provide a basis for generating novel analogs for structure-activity relationship (SAR) studies to optimize potency and selectivity. A general synthetic scheme often involves the reaction of precursor molecules to form the isothiazole ring, followed by modifications at the 4- and 5-positions.[2] For example, new derivatives can be synthesized by reacting 5-amino-3-methyl-4-isothiazolecarboxylic acid with various acylating or alkylating agents.[2]

Future Directions and Conclusion

This compound and its derivatives represent a promising class of compounds with demonstrated anti-inflammatory and immunomodulatory activities. While the precise molecular mechanism of action is yet to be fully elucidated, the existing body of research provides a strong foundation for further investigation. Future studies should focus on identifying the direct molecular target(s) of these compounds and delineating their impact on key signaling pathways. The experimental workflows outlined in this guide offer a rational approach to achieving these goals. A thorough understanding of the mechanism of action will be critical for the continued development of this chemical series into novel therapeutics.

References

-

Tonks, N. K. (2003). PTPs: a family of versatile enzymes. FEBS Letters, 546(1), 1-2. [Link]

-

Białas, M., & Gorniak, A. (2020). Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. Frontiers in Oncology, 10, 1337. [Link]

-

Kumar, S., et al. (2017). Covalent inhibition of protein tyrosine phosphatases. Biochemical Journal, 474(13), 2255-2279. [Link]

-

Machoń, Z., et al. (2000). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie, 55(11), 811-816. [Link]

-

Zhang, Z. Y. (2002). Allele-Specific Inhibitors of Protein Tyrosine Phosphatases. Biochemistry, 41(48), 14461-14467. [Link]

-

Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 373-383. [Link]

-

Ryng, S., et al. (2007). NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 64(3), 233-240. [Link]

-

Prandota, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis, 21(6), 915-923. [Link]

-

Zimecki, M., et al. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. Chemical Biology & Drug Design, 89(4), 549-560. [Link]

Sources

- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

An In-depth Technical Guide to Isothiazolecarboxylic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The isothiazole nucleus, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a multitude of biologically active agents. When functionalized with a carboxylic acid, this scaffold gives rise to the isothiazolecarboxylic acid class of compounds, which has demonstrated a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of these compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of their synthesis, explore their diverse biological activities with a focus on anti-inflammatory and antiviral applications, elucidate their mechanisms of action, and discuss critical considerations for their development as therapeutic agents. This document synthesizes field-proven insights with rigorous scientific data, offering detailed experimental protocols and quantitative analysis to empower researchers in this dynamic field.

Part 1: The Isothiazolecarboxylic Acid Core: Synthetic Strategies and Rationale

The strategic synthesis of the isothiazolecarboxylic acid core is fundamental to exploring its therapeutic potential. The substitution pattern on the isothiazole ring dictates the compound's ultimate biological activity and physicochemical properties. Various synthetic routes have been established, often tailored to achieve specific substitutions at the C3, C4, and C5 positions.

A prevalent strategy for constructing the isothiazole ring involves the reaction of a β-ketoester with a source of sulfur and nitrogen.[1] Subsequent modifications, such as amidation or esterification of the carboxylic acid group, allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]

Diagram 1: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of isothiazolecarboxylic acids.

Caption: A generalized workflow for the synthesis and evaluation of isothiazolecarboxylic acid derivatives.

Experimental Protocol: Synthesis of a 5-Benzoylamino-4-isothiazolecarboxamide Derivative (Denotivir Analog)

This protocol is based on established methodologies for the synthesis of Denotivir (Vratizolin), a key antiviral and immunomodulatory drug in this class.[1]

Step 1: Formation of the Isothiazolecarboxylic Acid Precursor

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine a suitable β-ketoester, elemental sulfur, and an ammonia source (e.g., ammonium acetate) in a high-boiling point solvent such as dimethylformamide (DMF).

-

Cyclization: Heat the reaction mixture to 120-140°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis & Isolation: Upon completion, cool the mixture to room temperature. Pour the mixture into ice-cold water and acidify with concentrated HCl to a pH of 2-3. The precipitated solid, the isothiazolecarboxylic acid precursor, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Amidation to Yield the Final Product

-

Acid Chloride Formation: Suspend the dried isothiazolecarboxylic acid precursor in an inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases. Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride.[1]

-

Coupling Reaction: Dissolve the crude acid chloride in fresh, anhydrous DCM. In a separate flask, dissolve the desired amine (e.g., 4-chloroaniline) and a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM.

-

Final Product Formation: Add the acid chloride solution dropwise to the amine solution at 0°C. Stir the reaction at room temperature for 12-18 hours.

-

Workup and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by recrystallization or column chromatography to obtain the final amide derivative.

Part 2: Spectrum of Biological Activity and Quantitative Analysis

Isothiazolecarboxylic acid derivatives have been investigated for a wide range of therapeutic applications, owing to their ability to interact with various biological targets. The most prominent activities reported are anti-inflammatory, antiviral, antimicrobial, and anticancer.[3][4][5]

Anti-inflammatory and Immunomodulatory Effects

Several derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid have demonstrated significant anti-inflammatory properties.[2] The antiviral drug Denotivir, for instance, exhibits potent immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[3][6] This dual mechanism of direct antiviral action and host inflammatory response mitigation is a highly desirable trait in therapeutic development.

Antiviral Activity

The antiviral properties of this class are well-documented, particularly against DNA viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1][3] Denotivir became an approved antiviral drug based on these activities.[2] Other derivatives have shown a broad spectrum of action, with high selectivity indexes against various RNA viruses such as poliovirus and echovirus.[7][8]

Anticancer and Antimicrobial Activity

Recent studies have highlighted the potential of isothiazole-based compounds as anticancer agents, with several derivatives showing cytotoxicity against various cancer cell lines.[9][10] Furthermore, their antimicrobial potential has been demonstrated, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like vancomycin-resistant Staphylococcus aureus (VRSA).[5][11]

Table 1: Quantitative Biological Activity of Selected Isothiazole Derivatives

| Compound Class/Derivative | Target/Assay | Activity Metric | Value | Reference(s) |

| Isothiazolone-nitroxide hybrid 22 | S. aureus (MSSA) | MIC | 35 µM | [5] |

| Isothiazolone-nitroxide hybrid 22 | S. aureus (VRSA) | MIC | 8.75 µM | [5] |

| Thiazole-based Compound 5 | C6 glioma cell line | IC₅₀ | 4.33 ± 1.04 µM | [9] |

| Thiazole-based Compound 5 | A549 lung cancer cell line | IC₅₀ | 10.67 ± 1.53 µM | [9] |

| Thiazole-based Compound 6c | SK-OV-3 ovarian cancer | IC₅₀ | 7.84 µM | [10] |

| Thiazole-based Compound 6c | A549 lung cancer cell line | IC₅₀ | 15.69 µM | [10] |

| Denotivir (Vratizolin) | LPS-induced TNF-α production | Inhibition | ~37% | [6] |

| Denotivir (Vratizolin) | LPS-induced IL-1 production | Inhibition | ~26% | [6] |

| S-thiocarbonate derivative | Poliovirus 1 | Selectivity Index (SI) | 828 | [7][8] |

| S-thiocarbonate derivative | Echovirus 9 | Selectivity Index (SI) | 200 | [7][8] |

Part 3: Mechanism of Action and Structure-Activity Relationships

Understanding the molecular mechanism of action is crucial for rational drug design and lead optimization. For isothiazolecarboxylic acids, the mechanism often relates to the specific biological activity being investigated.

Diagram 2: Proposed Anti-inflammatory Mechanism

The anti-inflammatory effects of compounds like Denotivir are hypothesized to involve the modulation of the NF-κB signaling pathway, a master regulator of inflammation.[3]

Caption: Proposed mechanism for the anti-inflammatory action of isothiazolecarboxylic acid derivatives.

The precise molecular target is not fully elucidated, but the resulting inhibition of cytokine production suggests an upstream modulation of the NF-κB pathway.[3] For some antimicrobial derivatives, inhibition of essential bacterial enzymes like DNA gyrase has been identified as a key mechanism.[11]

Structure-Activity Relationship (SAR) Insights:

-

Amide/Ester Modification: Modifications at the carboxylic acid group significantly impact biological activity. Converting the acid to various amides and esters has been shown to yield compounds with potent anti-inflammatory activity.[2]

-

Ring Substitution: The nature of the substituent on the benzoyl group at position 5 can influence potency. For example, exchanging an N-benzoyl for an N-(4-chlorobenzoyl) group alters the pharmacological activity profile of the resulting derivatives.[2]

Part 4: Pharmacokinetics and Drug Development Considerations

The transition from a biologically active compound to a viable drug candidate requires careful consideration of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The Carboxylic Acid Moiety: The carboxylic acid group is a common pharmacophore but can also present challenges.[12]

-

Absorption: At physiological pH, the carboxyl group is typically ionized, which can limit passive diffusion across biological membranes and reduce oral bioavailability.

-

Metabolism: Carboxylic acids can undergo metabolic activation to form reactive acyl-glucuronides or acyl-CoA thioesters, which have been linked to adverse drug reactions in some cases.[12]

-

Distribution: The polarity of the carboxylate can restrict distribution into certain tissues, such as crossing the blood-brain barrier.

Pharmacokinetic Profile: Specific pharmacokinetic data for most isothiazolecarboxylic acids are not widely available in the public domain.[3] Studies on related thiazole derivatives show that metabolism can be complex, involving N-dealkylation, oxidation, and conjugation.[13] For the antiviral drug Denotivir, it is primarily formulated for topical application, which bypasses many of the challenges associated with systemic administration and ADME.[1][14] For systemic applications, prodrug strategies, such as esterification of the carboxylic acid, could be employed to enhance lipophilicity and improve absorption, with the active acid being released in vivo through enzymatic hydrolysis.

Part 5: Key Experimental Protocols for Compound Evaluation

Protocol 1: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[2][15]

-

Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Dosing: Divide animals into groups (n=6 per group):

-

Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).

-

Group 2: Standard (Indomethacin, 10 mg/kg, p.o.).

-

Group 3-X: Test Compounds (various doses, p.o.).

-

-

Edema Induction: One hour after oral administration of the vehicle, standard, or test compound, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (V₁) using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (V₁ - V₀)control - (V₁ - V₀)treated ] / (V₁ - V₀)control * 100

Protocol 2: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).[4]

-

Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates and incubate at 37°C with 5% CO₂ until 95-100% confluent.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a viral suspension calculated to produce ~100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of the isothiazolecarboxylic acid derivative in an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).

-

Overlay and Incubation: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Add the compound-containing overlay medium to the respective wells. Incubate the plates for 48-72 hours at 37°C until plaques are visible.

-

Staining and Counting: Fix the cells with a formalin solution and stain with a crystal violet solution. Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque inhibition for each concentration compared to the untreated virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Conclusion and Future Outlook

Isothiazolecarboxylic acid and its derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy across anti-inflammatory, antiviral, antimicrobial, and anticancer domains warrants continued investigation. The synthetic accessibility of the core structure allows for extensive derivatization, enabling fine-tuning of activity and ADME properties. Future research should focus on elucidating the precise molecular targets for these compounds to enable more rational, mechanism-based drug design. Furthermore, a deeper investigation into their pharmacokinetic and metabolic profiles is essential for translating the potent in vitro activities into systemically available and safe therapeutic agents. The strategic application of prodrug approaches may be key to unlocking the full systemic potential of this important class of compounds.

References

-

ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

-

ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

-

JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. [Link]

-

Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-13. [Link]

-

ResearchGate. (2005). (PDF) Isothiazole Derivatives as Antiviral Agents. [Link]

-

Cutrì, B. S., et al. (2005). Isothiazole derivatives as antiviral agents. Antiviral Chemistry & Chemotherapy, 16(1), 21-8. [Link]

-

Gawron-Skarbek, A., et al. (1996). Release of denotivir from the dispersed systems. Part I. Properties of hydrogel vehiculum and availability of active substance from intravaginal form of drug. Acta Poloniae Pharmaceutica, 53(6), 403-10. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity (MIC) of the most active compounds against.... [Link]

-

National Genomics Data Center. (2005). Isothiazole derivatives as antiviral agents. [Link]

-

Zimecki, M., et al. (1994). New isothiazole derivatives. II. Cytotoxicity and antiviral activity in tissue cultures. Archivum Immunologiae et Therapiae Experimentalis, 42(4), 305-9. [Link]

-

Mohamed, A., et al. (2022). Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms. ACS Omega, 7(6), 5369-5376. [Link]

-

Panico, A. M., et al. (2009). Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities. Bioorganic & Medicinal Chemistry, 17(21), 7432-40. [Link]

-

Microwave-assisted Heterocyclic Dicarboxylic Acids as Potential Antifungal and Antibacterial Drugs. (2011). Molecules, 16(8), 6659-6670. [Link]

-

ResearchGate. (2014). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. [Link]

-

Böhler, S., et al. (1989). [Metabolism of L-thiazolidine-4-carboxylic acid]. Infusionstherapie, 16(2), 82-6. [Link]

-

Zimecki, M., et al. (1998). Immunotropic activity of vratizolin (ITCL, Denotivir). Immunopharmacology, 40(1), 15-26. [Link]

-

Obach, R. S., et al. (2005). Metabolism of a thiazole benzenesulfonamide derivative, a potent and elective agonist of the human beta3-adrenergic receptor, in rats: identification of a novel isethionic acid conjugate. Drug Metabolism and Disposition, 33(2), 264-71. [Link]

-

Skånberg, T., et al. (2018). Metabolic Activation of Carboxylic Acids. Basic & Clinical Pharmacology & Toxicology, 123(4), 365-377. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunotropic activity of vratizolin (ITCL, Denotivir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothiazole derivatives as antiviral agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]